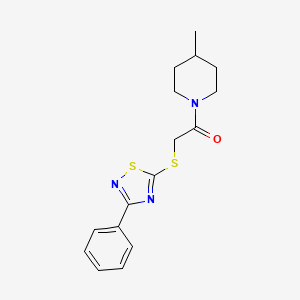

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Métodos De Preparación

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the piperidine and phenyl groups. One common synthetic route is as follows:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Piperidine Group: The piperidine ring can be introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate electrophile.

Formation of the Final Compound: The final step involves the coupling of the thiadiazole derivative with the piperidine derivative in the presence of a suitable base and solvent to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

Thiadiazole Ring Reactivity

The 1,2,4-thiadiazole core is electron-deficient, enabling electrophilic substitution and nucleophilic displacement reactions. Key reactions include:

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : The sulfur atom in the thiadiazole ring directs electrophiles to the 5-position. Derivatives with electron-withdrawing substituents (e.g., phenyl at C-3) enhance electrophilic reactivity .

-

Halogenation : Bromination or chlorination occurs at C-5 under acidic conditions, as observed in related 1,3,4-thiadiazoles .

Nucleophilic Attack

-

Thiol Displacement : The thiadiazole C-5 thioether bond is susceptible to nucleophilic displacement by amines or alkoxides, forming new C–N or C–O bonds.

Thioether Linkage Reactivity

The –S– bridge between the thiadiazole and ethanone groups participates in oxidation and alkylation:

Oxidation

-

Sulfoxide/Sulfone Formation : Treatment with oxidizing agents (e.g., H₂O₂, mCPBA) converts the thioether to sulfoxide (R–SO–R') or sulfone (R–SO₂–R'), as seen in analogs like 1-(3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone .

Alkylation

-

S-Alkylation : The sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts, enhancing solubility for pharmacological studies .

Ketone Group Reactivity

The ethanone carbonyl enables classic ketone reactions:

Condensation Reactions

-

Hydrazone Formation : Reacts with hydrazines to form hydrazones, a strategy used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with anticancer activity .

-

Schiff Base Synthesis : Condensation with primary amines yields imines, which are intermediates in medicinal chemistry .

Reduction

-

Alcohol Formation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ketone to a secondary alcohol, as demonstrated in analogs like (3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine .

Piperidine Moiety Reactivity

The 4-methylpiperidine group undergoes amine-specific reactions:

Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, improving water solubility .

-

Acylation : Acetic anhydride or acyl chlorides acylate the secondary amine, modifying pharmacokinetic properties .

Salt Formation

-

Forms stable hydrochloride salts with HCl, a common strategy for crystallizing piperidine derivatives .

Synthetic Modifications for Bioactivity

Key modifications to enhance pharmacological properties include:

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block allows chemists to create derivatives with specific functionalities tailored for various applications.

The compound has demonstrated potential as a bioactive molecule with various biological activities:

- Antimicrobial Properties : Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The compound's structure suggests potential antifungal properties, which are being explored in drug development aimed at treating fungal infections.

Medical Applications

The therapeutic potential of this compound is being investigated in the context of cancer treatment. Preliminary studies suggest that this compound may inhibit key signaling pathways involved in tumor growth and proliferation:

- Mechanism of Action : The compound appears to inhibit the phosphorylation of proteins such as VEGFR-2 and Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells . This mechanism is crucial for developing novel anticancer therapies.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound's derivatives:

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antimicrobial activity using standard microbiological methods. Results indicated that certain derivatives exhibited promising antibacterial effects comparable to established antibiotics .

- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding affinity of the compound to various biological targets. These studies suggest that hydrophobic interactions play a significant role in its efficacy against microbial pathogens .

Mecanismo De Acción

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes or inhibition of specific biological functions.

Comparación Con Compuestos Similares

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can be compared with other thiadiazole derivatives, such as:

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanol: Similar structure but with an alcohol group instead of a ketone.

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)propane: Similar structure but with a propane chain instead of an ethanone.

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)butane: Similar structure but with a butane chain instead of an ethanone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine moiety and a thiadiazole ring, which are known for their diverse biological properties.

Chemical Structure

The molecular formula of the compound is C19H20N4OS, and it is characterized by the presence of both a piperidine and a thiadiazole structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and piperidine derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

- Cell Line Studies : Several studies have shown that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of growth in MCF-7 breast cancer cells and HepG2 liver cancer cells with EC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer effects are often attributed to apoptosis induction through both extrinsic and intrinsic pathways. For example, studies on related thiadiazole compounds have shown activation of caspases (3, 8, and 9), which are crucial for programmed cell death .

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. In vitro studies indicate that certain compounds exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research has suggested that compounds with similar structures can modulate inflammatory responses. For instance, some derivatives have been shown to reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage models . This suggests potential applications in treating inflammatory diseases.

Research Findings

A summary of key findings from various studies on the biological activity of related compounds is presented in the table below:

| Study | Biological Activity | Cell Line/Organism | EC50/IC50 Values | Mechanism |

|---|---|---|---|---|

| Study 1 | Anticancer | MCF-7 | 10.28 μM | Caspase activation |

| Study 2 | Antimicrobial | Staphylococcus aureus | Not specified | Membrane disruption |

| Study 3 | Anti-inflammatory | RAW264.7 macrophages | Not specified | Cytokine reduction |

Case Studies

- Case Study on Anticancer Activity : In a study involving a series of thiadiazole derivatives, one compound exhibited an EC50 value of 8.107 μM against HepG2 cells, significantly higher than doxorubicin's 0.877 μM, indicating superior potency . The study elaborated on structure-activity relationships (SAR), highlighting that modifications at specific positions on the thiadiazole ring enhance anticancer efficacy.

- Case Study on Antimicrobial Properties : A set of synthesized thiadiazole derivatives was tested against common pathogens. Results indicated that certain compounds showed significant zones of inhibition against Candida albicans, suggesting their potential as antifungal agents .

Propiedades

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS2/c1-12-7-9-19(10-8-12)14(20)11-21-16-17-15(18-22-16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLMTMLBDUXLLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.